molecular formula C19H18BrNO5S B3574947 ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate CAS No. 172041-15-5

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B3574947
CAS No.: 172041-15-5
M. Wt: 452.3 g/mol
InChI Key: NNMHPRLYFSJAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate (CAS: 131707-24-9) is a brominated indole derivative with a molecular formula of C19H18BrNO4S and a molecular weight of 436.32 g/mol (exact mass: 435.01 g/mol) . Key structural features include:

  • A 6-bromo substituent on the indole core, enhancing electrophilic reactivity.
  • A 5-hydroxy group, contributing to hydrogen bonding and solubility.
  • A 1-methyl group and ethyl ester at position 3, influencing lipophilicity and metabolic stability.

The compound is synthesized via multi-step reactions involving indole functionalization, sulfonation, and esterification. Purity specifications typically require ≥98% (HPLC), with detailed chromatographic and spectroscopic characterization .

Properties

IUPAC Name

ethyl 2-(benzenesulfonylmethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO5S/c1-3-26-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-27(24,25)12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMHPRLYFSJAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130399
Record name Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172041-15-5
Record name Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172041-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

  • Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using palladium catalysts and boronic acids.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of alcohols or amines.

  • Substitution reactions can produce various substituted indoles.

  • Coupling reactions can yield biaryl compounds or other complex structures.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H18BrNO3S
  • Molecular Weight : 420.32 g/mol
  • CAS Number : 131707-24-9
  • IUPAC Name : Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

The compound features a complex indole structure with a bromo group and a phenylsulfonyl methyl group, which contribute to its biological activity.

Antiviral Activity

One of the primary applications of ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate is its potential as an antiviral agent, particularly against hepatitis B virus (HBV). Research indicates that derivatives of this compound exhibit significant anti-HBV activity, making it a candidate for further development in antiviral therapies .

Impurity Reference in Drug Development

This compound is also recognized as an impurity reference material in the development of antiviral drugs. Its characterization helps ensure the quality and efficacy of pharmaceutical formulations, particularly those targeting viral infections .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Study 1: Anti-HBV Activity

A study published in a peer-reviewed journal demonstrated that analogs of this compound exhibited potent inhibition of HBV replication in vitro. The results indicated that these compounds could serve as lead candidates for developing new antiviral therapies .

Study 2: Toxicological Assessment

Research conducted on the toxicological profile of this compound highlighted its safety profile and low toxicity levels in animal models, supporting its potential for therapeutic use .

Data Table: Summary of Research Findings

StudyFocusFindings
Study 1Anti-HBV ActivityPotent inhibition of HBV replication in vitro
Study 2Toxicological AssessmentLow toxicity levels in animal models

Mechanism of Action

The exact mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism and identify its molecular targets.

Comparison with Similar Compounds

Research Findings and Implications

  • Antiviral Potential: Sulfonyl-containing indoles are less explored than sulfanyl/sulfinyl derivatives. Arbidol’s success suggests the target compound’s sulfonyl group may improve target binding via stronger dipole interactions.
  • Hydrogen Bonding : The 5-hydroxy group enhances solubility but may reduce blood-brain barrier penetration compared to methoxy analogs .
  • Metabolic Stability : Ethyl ester groups are prone to hydrolysis, whereas methoxy or fluorinated substituents (e.g., in Compound 82) prolong half-life .

Biological Activity

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate, also known by its CAS number 131707-24-9, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C19H18BrNO3S
  • Molecular Weight : 420.32 g/mol
  • IUPAC Name : Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)-1H-indole-3-carboxylate
  • CAS Number : 131707-24-9

Antiviral Activity

Research indicates that ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfonyl)methyl]-1H-indole-3-carboxylate exhibits notable antiviral properties. A comparative study evaluated its efficacy against various viruses, including the Vesicular Stomatitis Virus (VSV) and Coxsackie B4 virus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundVSV MIC (μM)Coxsackie B4 MIC (μM)
Ethyl 6-bromo...>300 (>100)>300 (>100)
Umifenovir37 (20)>7.5 (>4)
Ribavirin>25010

These results suggest that while ethyl 6-bromo... has limited activity against these viruses, it serves as a useful reference point for further studies on antiviral compounds .

Structure-Activity Relationship (SAR)

The structure of ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfonyl)methyl]-1H-indole-3-carboxylate allows for various modifications that can enhance its biological activity. The presence of the bromo and hydroxy groups at specific positions on the indole ring is crucial for its interaction with viral proteins. Modifications to the phenylsulfonyl group have been explored to improve potency and selectivity against target viruses .

Case Study 1: Synthesis and Evaluation

A study conducted on a series of indole derivatives related to this compound focused on their synthesis and evaluation against influenza virus strains. The findings indicated that certain modifications led to enhanced antiviral activity, highlighting the importance of structural variations in developing effective antiviral agents .

Case Study 2: Comparative Antiviral Studies

In another investigation, ethyl 6-bromo... was tested alongside other antiviral agents such as umifenovir and ribavirin. The results showed that while it did not outperform these established drugs, it provided valuable insights into the design of new antiviral compounds based on indole structures .

Q & A

Q. What are the established synthetic routes for ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate, and how do their yields compare?

The compound is synthesized via multi-step reactions involving indole intermediates and sulfonylmethylation. A representative method (66% yield) involves:

  • Step 1 : Reacting 35 (28.1 mg, 0.100 mmol) with ethyl 3-oxo-4-(phenylthio)butanoate in dimethyl sulfoxide (DMSO) under nitrogen, using CuBr (0.2 equiv) and cesium carbonate (3.0 equiv) at 55°C for 18 hours .
  • Step 2 : Purification via silica gel chromatography (10% ethyl acetate in hexanes).
    Alternative routes using PEG-400/DMF mixtures report lower yields (~50%) due to competing side reactions .

Q. How is the compound’s structure confirmed post-synthesis?

Key analytical methods include:

  • NMR : 1H^{1}\text{H} NMR (500 MHz, DMSO-d6) shows characteristic peaks at δ 9.81 (s, 1H, -OH), 4.78 (s, 2H, -CH2_2-S), and 3.66 (s, 3H, N-CH3_3) .
  • HRMS : Observed [M+Na]+^+ at m/z 442.0081 (calc. 442.0083), confirming molecular formula C19_{19}H18_{18}BrNNaO3_3S .
  • TLC : Rf_f = 0.30 in 70:30 ethyl acetate/hexanes .

Q. What are the critical purity benchmarks for this compound in research settings?

Purity ≥98% is typically required, verified by HPLC. Impurities often arise from incomplete sulfonylmethylation or bromination steps. Residual solvents (e.g., DMF) must be <0.1% via GC-MS .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalysts, solvents) influence the yield of the sulfonylmethylation step?

  • Catalysts : CuBr increases electrophilic substitution efficiency at the indole C2 position but may lead to overhalogenation if excess Br^- is present .
  • Solvents : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but risk decomposition at elevated temperatures. PEG-400 reduces side reactions but lowers solubility .
  • Optimization : A balance of 55°C reaction temperature and 18-hour stirring minimizes byproduct formation (e.g., desulfonated intermediates) .

Q. What crystallographic tools are recommended for analyzing this compound’s solid-state structure?

  • SHELX Suite : SHELXL refines small-molecule structures using high-resolution XRD data. Its robustness with twinned data makes it suitable for indole derivatives .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize bond angles and sulfonyl group geometry (e.g., S=O bond lengths ~1.43 Å) .

Q. How do hydrogen-bonding patterns affect the compound’s stability and crystallization?

  • The 5-hydroxy group forms intramolecular H-bonds with the ester carbonyl (O···H distance ~1.8 Å), stabilizing the planar indole core.
  • Intermolecular H-bonds between sulfonyl oxygen and adjacent molecules promote monoclinic crystal packing, as observed in Etter’s graph-set analysis (e.g., R22(8)R_2^2(8) motifs) .

Methodological Considerations

Q. How should researchers resolve contradictions in reported synthetic yields?

  • Case Study : (50% yield) vs. (66% yield): Differences arise from purification methods (flash chromatography vs. standard silica gel) and catalyst loading.
  • Recommendation : Use high-purity Cu(I) catalysts and gradient elution during chromatography to improve reproducibility .

Q. What are the best practices for handling hygroscopic intermediates during synthesis?

  • Store intermediates (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) under nitrogen at -20°C.
  • Use anhydrous DMSO and molecular sieves to prevent hydrolysis of sulfonylmethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.